1'-(4-Isopropoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-(4-Isopropoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound featuring a spirocyclic structure Spiro compounds are characterized by a unique arrangement where two rings are connected through a single atom, creating a three-dimensional architecture
Preparation Methods
The synthesis of 1’-(4-Isopropoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the preparation might start with the reaction of 4-isopropoxybenzoyl chloride with a suitable chroman derivative, followed by spirocyclization with a piperidine derivative under controlled conditions. Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1’-(4-Isopropoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Cyclization: Further cyclization reactions can modify the spirocyclic structure, potentially leading to new derivatives with unique properties
Scientific Research Applications
1’-(4-Isopropoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one has been explored for its applications in several scientific domains:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for biological assays to investigate its potential as a pharmacophore.
Medicine: Research has focused on its potential therapeutic applications, including its role as a scaffold for drug development.
Industry: Its stability and reactivity make it useful in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1’-(4-Isopropoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application .
Comparison with Similar Compounds
1’-(4-Isopropoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one can be compared to other spirocyclic compounds such as spiroindoles and spirooxindoles. While these compounds share the spirocyclic core, they differ in their functional groups and overall reactivity. The presence of the isopropoxybenzoyl group in 1’-(4-Isopropoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one imparts unique chemical properties, making it distinct from other spiro compounds .
Properties
IUPAC Name |
1'-(4-propan-2-yloxybenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-16(2)27-18-9-7-17(8-10-18)22(26)24-13-11-23(12-14-24)15-20(25)19-5-3-4-6-21(19)28-23/h3-10,16H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNENRNLXXOPKFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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